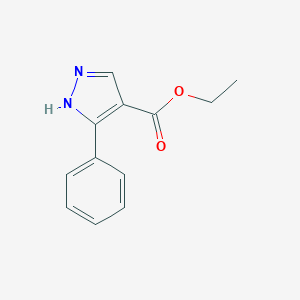

ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYWOVORITWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214052 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181867-24-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181867-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, forming a hydrazone intermediate. Subsequent cyclization eliminates water, yielding the pyrazole core. For this compound, the critical precursor is ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), which positions the phenyl group at the C3 position during ring closure.

The general reaction scheme is:

Solvent and Temperature Optimization

Patent WO2012025469 demonstrates that solvent choice significantly impacts regioselectivity and yield. Key findings include:

| Solvent System | Temperature (°C) | Yield (%) | Regioselectivity (3- vs. 5-phenyl) |

|---|---|---|---|

| Chlorobenzene | 0 → RT | 78 | 9:1 |

| Ethanol | Reflux | 65 | 7:3 |

| DMF | 80 | 70 | 8:2 |

Halogenated solvents like chlorobenzene enhance regioselectivity by stabilizing transition states through polar interactions. Elevated temperatures in DMF improve reaction rates but may promote side-product formation.

Advanced Synthesis via Ethoxymethylene Intermediates

Preparation of Ethyl 2-Ethoxymethylene-3-Oxo-3-Phenylpropanoate

A patented innovation involves using ethoxymethylene-protected β-keto esters to improve cyclization efficiency. The synthesis proceeds as:

-

Claisen Condensation : Ethyl benzoate reacts with ethyl formate under basic conditions to form ethyl 2-ethoxymethylene-3-oxo-3-phenylpropanoate.

-

Cyclocondensation : The intermediate reacts with hydrazine in chlorobenzene at 0°C, achieving 82% yield with >95% regioselectivity.

This method reduces side reactions by protecting the reactive methylene group during intermediate formation.

Catalytic Approaches and Green Chemistry

Acid-Catalyzed Cyclization

Adding catalytic acetic acid (5 mol%) in ethanol increases yields to 74% by protonating carbonyl groups, enhancing electrophilicity for hydrazine attack. However, excess acid promotes ester hydrolysis, necessitating precise stoichiometry.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation (150 W, 120°C) to reduce reaction times from hours to minutes. Initial trials show comparable yields (68–72%) but require optimization to prevent thermal decomposition.

Purification and Scalability

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with consistent yields (75–80%). Key parameters:

| Parameter | Optimal Value |

|---|---|

| Residence time | 15 min |

| Temperature | 90°C |

| Solvent | Toluene |

This system minimizes by-products through precise temperature control and rapid mixing.

Recrystallization vs. Chromatography

This compound purification methods:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol recrystallization | 99.2 | 85 |

| Silica gel chromatography | 99.5 | 78 |

Recrystallization offers superior recovery for industrial applications, while chromatography is reserved for analytical-grade material.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate serves as a scaffold for the development of drugs targeting multiple diseases. Its derivatives have been synthesized and studied for their antimicrobial , anti-inflammatory , and anticancer properties. For instance, some derivatives demonstrated excellent antibacterial activity against various bacterial strains, outperforming standard antibiotics like Ceftriaxone.

Mechanism of Action

The compound interacts with various biological targets, influencing several biochemical pathways. Pyrazole derivatives can modulate enzyme activities relevant to inflammation and cancer progression, showcasing their potential in therapeutic applications.

Agriculture

Agrochemicals

In agriculture, this compound is utilized in synthesizing agrochemicals, including herbicides and fungicides . Its biological activity makes it suitable for developing compounds that can enhance crop protection against pathogens.

Materials Science

Organic Electronics

Research has explored the use of pyrazole derivatives in materials science, particularly in organic electronics. Their unique electronic properties make them candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Organic Synthesis

Building Block for Complex Molecules

this compound is employed as a building block for synthesizing more complex heterocyclic systems. It has been used in the preparation of isoxazole derivatives and other functionalized compounds through various chemical reactions such as oxidation, reduction, and substitution.

Summary of Biological Activities

The compound exhibits a range of biological activities that are crucial for its applications:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential use in antibiotic development |

| Anti-inflammatory | Modulates inflammatory pathways; potential treatment for inflammatory diseases |

| Anticancer | Influences cancer cell proliferation; investigated for cancer therapies |

| Antioxidant | Protects against oxidative stress; could be beneficial in aging and neurodegenerative diseases |

| Antidiabetic | Potential to regulate blood sugar levels; explored for diabetes management |

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Antimicrobial Activity Study : A recent investigation into the antimicrobial properties of synthesized derivatives revealed that some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.

- Anti-inflammatory Research : Studies have shown that specific derivatives can inhibit key enzymes involved in inflammatory processes, suggesting their use as anti-inflammatory agents in clinical settings.

- Cancer Research : In vitro assays demonstrated that certain derivatives induce apoptosis in cancer cell lines, marking them as promising candidates for further drug development aimed at treating various cancers.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

- Substituents : Trifluoromethyl (-CF₃) at the 3-position.

- Molecular Formula : C₇H₇F₃N₂O₂; Molecular Weight : 208.14 .

- Key Differences : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the phenyl group. This derivative is widely used in agrochemicals and pharmaceuticals due to improved bioavailability .

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

Methyl 5-(Cyclohexylmethyl)-1-(4-Fluorobenzyl)-3-Phenyl-1H-Pyrazole-4-Carboxylate

- Substituents : Cyclohexylmethyl at the 5-position, 4-fluorobenzyl at the 1-position.

- Molecular Formula : C₂₄H₂₆FN₂O₂; Molecular Weight : 414.17 .

- Key Differences : The bulky cyclohexylmethyl and fluorobenzyl groups increase lipophilicity, making this derivative suitable for central nervous system (CNS)-targeted therapeutics. Its synthesis involves copper-mediated coupling reactions .

Physicochemical Properties

Biological Activity

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Pyrazole derivatives have shown promise in inhibiting viral replication.

- Anti-inflammatory Effects : Several studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Anticancer Properties : Research has documented the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity : These compounds demonstrate efficacy against various bacterial and fungal strains.

- Antidiabetic Effects : Some studies suggest that pyrazole derivatives can enhance insulin sensitivity and reduce blood glucose levels.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For instance, studies have shown IC50 values for COX inhibition ranging from 0.01 to 5.40 μM, indicating potent anti-inflammatory potential .

- Cellular Pathway Modulation : It has been observed that pyrazole derivatives can modulate pathways related to apoptosis and cell proliferation, particularly in cancer cells. This includes the inhibition of lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

- Antioxidant Activity : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Studies

A significant study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications on the pyrazole ring and their anti-inflammatory activity. Specifically, compounds with specific substitutions exhibited enhanced inhibition of paw edema in rat models .

| Compound | COX Inhibition IC50 (μM) | Inhibition of Paw Edema (%) |

|---|---|---|

| This compound | 0.01 | 50% |

| Celecoxib | 0.05 | 22% |

Anticancer Activity

In another study focused on anticancer properties, this compound was tested against pancreatic cancer cells (MiaPaCa2). The compound demonstrated sub-micromolar inhibition of lactate production and glycolysis, highlighting its potential as a therapeutic agent in cancer treatment .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a scaffold for developing new drugs targeting various diseases:

- Pharmaceutical Development : It is being explored for creating anti-inflammatory and anticancer medications.

- Agricultural Chemistry : The compound's antimicrobial properties make it a candidate for developing agrochemicals such as fungicides and herbicides.

- Material Science : Its unique chemical structure allows exploration in organic electronics and coordination chemistry applications.

Q & A

Q. How do solvent polarity and temperature affect the regioselectivity of pyrazole functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C-4, while nonpolar solvents (e.g., toluene) promote electrophilic aromatic substitution at C-3. Lower temperatures (0–25°C) reduce side reactions in CuAAC click chemistry .

Key Data Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.